molecular formula C7H10 B3049552 1-Ethyl-1-ethynylcyclopropane CAS No. 2101782-55-0

1-Ethyl-1-ethynylcyclopropane

Cat. No.: B3049552
CAS No.: 2101782-55-0
M. Wt: 94.15
InChI Key: UTYCGHILMVUIRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-ethyl-1-ethynylcyclopropane can be achieved through several methods. One common approach involves the two-stage elimination of methanol from (1,1-dimethoxyethyl)cyclopropane . This process first forms (1-methoxyethenyl)cyclopropane, which is then converted to the desired product. Another method involves the reaction of cyclopropyl methyl ketone with reagents such as sodium acetylide and n-butyllithium . These methods are typically conducted under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

1-Ethyl-1-ethynylcyclopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, halogens, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-1-ethynylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-1-ethynylcyclopropane exerts its effects is primarily through its reactive ethynyl group. This group can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The cyclopropane ring also contributes to the compound’s reactivity, as its strained structure makes it more susceptible to ring-opening reactions .

Comparison with Similar Compounds

1-Ethyl-1-ethynylcyclopropane can be compared to other cyclopropane derivatives, such as:

The presence of both the ethyl and ethynyl groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various research and industrial applications.

Properties

IUPAC Name

1-ethyl-1-ethynylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYCGHILMVUIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302017
Record name Cyclopropane, 1-ethyl-1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101782-55-0
Record name Cyclopropane, 1-ethyl-1-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101782-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropane, 1-ethyl-1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 2
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 3
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 4
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 5
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 6
1-Ethyl-1-ethynylcyclopropane

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